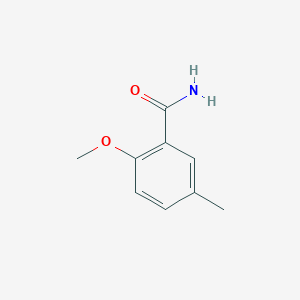

2-Methoxy-5-methylbenzamide

CAS No.:

Cat. No.: VC14401405

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO2 |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 2-methoxy-5-methylbenzamide |

| Standard InChI | InChI=1S/C9H11NO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11) |

| Standard InChI Key | BHEOXONUMRQMIN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)C(=O)N |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The IUPAC name, 2-methoxy-5-methylbenzamide, reflects its substitution pattern: a methoxy (-OCH) group at position 2 and a methyl (-CH) group at position 5 on the benzene ring, with an amide (-CONH) functional group . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 165.19 g/mol | |

| LogP (Partition Coefficient) | 1.18 | |

| Polar Surface Area | 52 Ų | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 1 |

Spectral Data

Synthesis and Manufacturing

Bromination-Cyanation-Hydrolysis (CN111100042B)

-

Bromination: 4-Methoxybenzenesulfonamide reacts with bromine and iron powder in dichloromethane at 60°C for 6 hours to yield 3-bromo-4-methoxybenzenesulfonamide (99.27% purity) .

-

Cyanation: The brominated intermediate undergoes cyanation with cuprous cyanide in dimethylformamide (DMF) at 120°C for 12 hours to form 3-cyano-4-methoxybenzenesulfonamide .

-

Esterification and Hydrolysis: Treatment with methanol and HCl gas forms methyl 2-methoxy-5-sulfamoylbenzoate, followed by NaOH hydrolysis to yield 2-methoxy-5-sulfamoylbenzoic acid (90.5% yield) .

Direct Aminosulfination (CN105439915A)

2-Methoxy-5-chlorobenzoic acid methyl ester reacts with sodium aminosulfinate and cuprous bromide in tetrahydrofuran (THF) at 45–60°C for 10–14 hours, achieving a 96.55% yield of methyl 2-methoxy-5-sulfamoylbenzoate .

Applications in Research and Industry

Pharmaceutical Intermediate

-

Antipsychotics: Key precursor in synthesizing Sulpiride and Levosulpiride, drugs used to treat gastrointestinal disorders and schizophrenia .

-

Sigma-2 Receptor Probes: Radiolabeled analogs (e.g., [H]RHM-1) exhibit high affinity for sigma-2 receptors (K = 0.66 nM), aiding neuropharmacological studies .

Organic Chemistry Building Block

-

Peptidomimetics: Serves as a scaffold for designing enzyme inhibitors and receptor ligands .

-

Cross-Coupling Reactions: Used in Ullmann and Buchwald-Hartwig reactions to introduce methoxy-methylbenzamide motifs .

Pharmacological and Toxicological Profile

Mechanism of Action

-

Receptor Binding: Modulates sigma-2 receptors, influencing cell proliferation and apoptosis .

-

Enzyme Inhibition: Demonstrates inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) in preclinical models.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Bromination-Cyanation | 90.5 | 99.51 | High-purity final product |

| Direct Aminosulfination | 96.55 | 99.66 | Shorter reaction time |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume